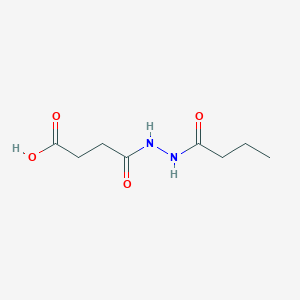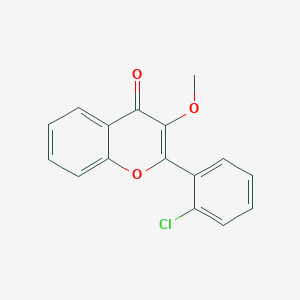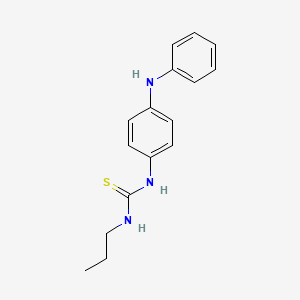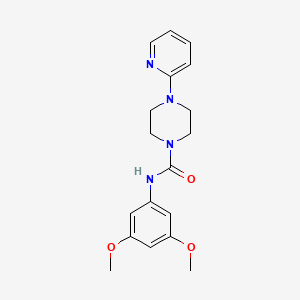
4-(2-butyrylhydrazino)-4-oxobutanoic acid
説明
4-(2-butyrylhydrazino)-4-oxobutanoic acid, also known as Boc-Lys(Boc)-OH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is a derivative of lysine and is commonly used as a building block in peptide synthesis. In
作用機序
The mechanism of action of 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH is not well understood. However, it is believed to act as a nucleophile in peptide synthesis, reacting with activated carboxylic acids to form peptide bonds. In addition, this compound(Boc)-OH has been shown to enhance the stability and bioavailability of peptides in vivo, possibly through its ability to protect the peptide from degradation by proteases.
Biochemical and Physiological Effects
This compound(Boc)-OH has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound(Boc)-OH can enhance the antimicrobial activity of certain peptides. Additionally, this compound has been shown to increase the stability and bioavailability of peptides in vivo, potentially increasing their therapeutic efficacy.
実験室実験の利点と制限
One advantage of using 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH in lab experiments is its ability to enhance the stability and bioavailability of peptides, which can increase the accuracy and reproducibility of experimental results. However, one limitation of using this compound is its cost, as it can be expensive to synthesize.
将来の方向性
There are several future directions for research involving 4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH. One area of interest is the development of novel peptide-based drugs using this compound as a building block. Additionally, further research is needed to understand the mechanism of action of this compound(Boc)-OH and its potential applications in the study of protein-protein interactions. Finally, the development of more cost-effective synthesis methods for this compound(Boc)-OH could make this compound more accessible to researchers.
科学的研究の応用
4-(2-butyrylhydrazino)-4-oxobutanoic acid(Boc)-OH has numerous applications in scientific research. It is commonly used as a building block in peptide synthesis, particularly in the synthesis of peptides with a C-terminal lysine residue. This compound is also used in the development of peptide-based drugs, as it can enhance the stability and bioavailability of peptides in vivo. Additionally, this compound(Boc)-OH has been used in the development of novel antimicrobial peptides and in the study of protein-protein interactions.
特性
IUPAC Name |
4-(2-butanoylhydrazinyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-2-3-6(11)9-10-7(12)4-5-8(13)14/h2-5H2,1H3,(H,9,11)(H,10,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMZZPMUHVZWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(aminocarbonyl)phenyl]-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4674037.png)
![N-(4-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea](/img/structure/B4674039.png)
![methyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4674046.png)

![4-tert-butyl-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4674064.png)

![2-methoxy-3-methyl-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4674074.png)
![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4674088.png)

![N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide](/img/structure/B4674096.png)
![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-(4-isopropylphenyl)hydrazinecarboxamide](/img/structure/B4674100.png)
![1,3,9-trimethyl-7-(2-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4674107.png)
![N-(4-methoxyphenyl)-2-{[5-[1-(methylsulfonyl)-3-piperidinyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4674121.png)
![N-(tert-butyl)-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4674157.png)